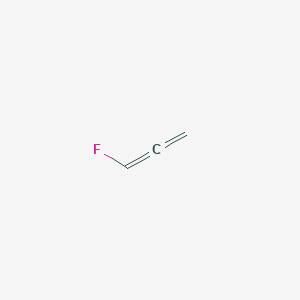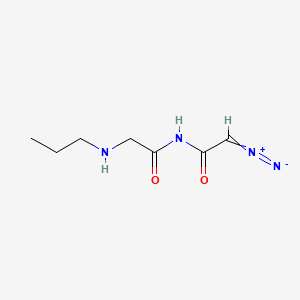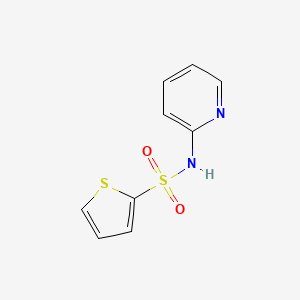![molecular formula C9H12NOPS B14650498 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile CAS No. 51090-42-7](/img/structure/B14650498.png)
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile is an organic compound with the molecular formula C10H12NO2PS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a phosphoryl group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile typically involves the reaction of thiophene derivatives with phosphorylating agents. One common method is the condensation reaction between thiophene-2-carbaldehyde and ethylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile involves its interaction with molecular targets through its functional groups. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, while the thiophene ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[Ethyl(thiophen-2-yl)phosphoryl]propanenitrile.
Thiophene-2-phosphonic acid: Another thiophene derivative with a phosphoryl group.
2-(Thiophen-2-yl)acetonitrile: A related compound with a nitrile group attached to the thiophene ring.
Uniqueness
This compound is unique due to the presence of both a phosphoryl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51090-42-7 |
|---|---|
Molekularformel |
C9H12NOPS |
Molekulargewicht |
213.24 g/mol |
IUPAC-Name |
2-[ethyl(thiophen-2-yl)phosphoryl]propanenitrile |
InChI |
InChI=1S/C9H12NOPS/c1-3-12(11,8(2)7-10)9-5-4-6-13-9/h4-6,8H,3H2,1-2H3 |
InChI-Schlüssel |
VEIOHJUTFJPSLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCP(=O)(C1=CC=CS1)C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
![[1-(4-Fluorophenyl)cyclopenta-2,4-dien-1-yl]-lambda~1~-thallane](/img/structure/B14650417.png)
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl nonanoate](/img/structure/B14650421.png)






![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)



